molecular formula C19H19N3OS B1608113 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 302901-16-2

3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B1608113
CAS No.: 302901-16-2
M. Wt: 337.4 g/mol
InChI Key: IYCMJRAWWUBNEK-UHFFFAOYSA-N
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Description

3-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core substituted with a phenyl group at position 4 and a 7-methyl-2,3-dihydroinden-4-yloxymethyl group at position 2. The triazole-thione scaffold is recognized for its diverse pharmacological applications, including antimicrobial, anticancer, and antiradical activities .

Properties

IUPAC Name

3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-10-11-17(16-9-5-8-15(13)16)23-12-18-20-21-19(24)22(18)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCMJRAWWUBNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC3=NNC(=S)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371658
Record name 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302901-16-2
Record name 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential applications based on recent research findings.

The molecular formula of this compound is C19H19N3OS\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{OS}, with a molecular weight of approximately 337.4 g/mol. The compound features a thione functional group that enhances its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the triazole ring.
  • Introduction of the oxymethyl and phenyl groups.
  • Modification of the thione group to optimize biological activity.

These synthetic methods allow for the fine-tuning of the compound's structure to enhance its biological efficacy .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. For instance:

Compound NameStructureBiological Activity
4-Amino-5-(4-fluoro phenoxy)-1H-triazoleStructureAntimicrobial
5-(4-Chlorophenyl)-1H-triazoleStructureAntifungal
3-(5-Amino-(2-methylphenyl)-triazoleStructureAnticancer

In vitro studies have reported that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Cytotoxicity Evaluation

Cytotoxicity studies on related triazole compounds reveal low toxicity against normal cell lines while exhibiting significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for these compounds were generally above 100 µM, indicating a favorable safety profile .

The mechanism by which these triazoles exert their biological effects often involves:

  • Inhibition of Enzymes : Many triazoles act by inhibiting key enzymes involved in cell wall synthesis or metabolic pathways in bacteria and fungi.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells .

Case Studies

Several studies have documented the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of triazole derivatives showed promising activity against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 17 mm to 23 mm .
  • Anticancer Potential : Another investigation found that specific triazole derivatives had significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective growth inhibition at non-toxic concentrations for normal cells .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties, particularly as an antifungal and antibacterial agent. Research has indicated that derivatives of triazole compounds can inhibit fungal growth by interfering with cell membrane synthesis.

Case Study: Antifungal Activity
In a study examining the antifungal efficacy of various triazole derivatives, 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione demonstrated significant activity against Candida albicans and Aspergillus niger. The mechanism was attributed to the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Agricultural Science

This compound has potential applications as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help in developing safer and more effective crop protection agents.

Case Study: Crop Protection
Field trials have shown that formulations containing triazole compounds significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application of this compound resulted in improved yield and quality of produce.

Chemical Reactions Analysis

Cyclization to Form the Triazole Ring

1,2,4-Triazoles are commonly synthesized via cyclization of hydrazones or thiohydrazones with carbonyl compounds. For example, ester ethoxycarbonylhydrazones reacting with primary amines form 4,5-disubstituted triazol-3-ones . A similar pathway may apply here, with the thione group (-S=) participating in cyclization to form the triazole core.

Substitution Reactions

  • Introduction of the Oxymethyl Group : The oxymethyl substituent linked to the indenyl moiety may be introduced via nucleophilic substitution. For instance, azide intermediates (e.g., after converting hydroxyl groups to tosylates and then to azides) undergo cycloaddition reactions .

  • Phenyl Substitution : The phenyl group at position 4 could be added via coupling reactions (e.g., Suzuki–Miyaura cross-coupling) , though specific details for this compound are unavailable.

Thione Group (-S=)

The thione group is highly reactive and participates in:

  • Alkylation/Acylation : Reaction with alkylating agents (e.g., iodobutane) or acylating agents (e.g., acyl chlorides) to form S-alkylated or S-acylated derivatives .

  • Hydrazone Formation : Reaction with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones .

Oxymethyl Group

The oxymethyl moiety can undergo:

  • Nucleophilic Substitution : Replacement of the oxygen with other nucleophiles (e.g., amines, thiols).

  • Cleavage : Hydrolysis under acidic/basic conditions to form aldehydes or carboxylic acids.

Triazole Ring

The triazole core may participate in:

  • Cycloaddition Reactions : Click chemistry (e.g., azide–alkyne cycloaddition) to form fused heterocycles .

  • Electrophilic Substitution : Halogenation or nitration at specific positions.

Reaction Conditions and Analogous Examples

Reaction Type Conditions Product/Outcome Relevance to Target Compound
Cyclization Hydrazones + carbonyl compoundsFormation of triazol-3-ones Likely step in synthesizing the triazole core
Schiff Base Formation Aldehydes + triazol-3-onesSchiff bases (e.g., 4-methoxybenzaldehyde derivatives) Potential post-synthesis modification
Suzuki–Miyaura Coupling Arylboronic acids + Pd catalystAryl-substituted triazoles May explain phenyl substitution at position 4
Alkylation Alkyl halides (e.g., iodobutane)S-alkylated triazol-3-thiones Analogous to oxymethyl group substitution
Hydrazone Synthesis Isatins + aldehydesHydrazones with anticancer activity Similar thione reactivity

Biological Interaction Studies

While not directly tied to chemical reactions, the compound’s interactions with biological targets (e.g., enzymes) inform its reactivity:

  • Metal Coordination : The triazole nitrogen atoms may coordinate with metal ions (e.g., Zn²⁺ in enzymes) .

  • Hydrogen Bonding : Polar groups (e.g., -S=, -O-) interact with amino acids in binding pockets .

Challenges and Gaps

  • Limited Direct Data : Specific reaction details for this compound are sparse in the literature.

  • Structural Complexity : The indenyl oxymethyl substituent complicates synthetic routes compared to simpler triazoles.

Comparison with Similar Compounds

Key Observations :

  • The benzoxazolyl substituent () increases nitrogen content (14.57% vs.
  • Bulky groups like tert-butylphenoxymethyl () may improve lipophilicity, whereas sulfonyl groups () enhance polarity and solubility .

Key Observations :

  • The target compound’s synthesis likely employs peptide coupling agents (HBTU) for amide bond formation, as seen in analogous indenyloxy derivatives .
  • InCl3 catalysis () offers milder conditions compared to traditional base-mediated alkylation, improving yield for electron-rich aryl groups .

Key Observations :

  • The C=S and C=N IR stretches (~1228–1631 cm⁻¹) are consistent across triazole-thiones, confirming core structural integrity .
  • Antiradical activity in pyrazole-triazole hybrids () suggests the target compound may exhibit similar properties if tested .

Preparation Methods

General Synthetic Routes to 1,2,4-Triazole-5-Thiones

The synthesis of 1,2,4-triazole-5-thiones generally proceeds through cyclization reactions of thiosemicarbazide derivatives or hydrazides with appropriate electrophilic reagents. Key methods include:

These methods provide a versatile platform for introducing diverse substituents on the triazole ring, including complex moieties such as the oxymethyl indenyl and phenyl groups present in the target compound.

Specific Preparation Strategy for 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

The preparation of this compound can be approached through the following key steps:

Synthesis of 4-Phenyl-1H-1,2,4-triazole-5-thione Core

  • Starting Material: 1-benzoyl-3-thiosemicarbazide or formylthiosemicarbazide derivatives are commonly used precursors.
  • Cyclization: Treatment with aqueous sodium hydroxide or sodium ethoxide in the presence of hydrazine hydrate induces cyclization, forming the 4-phenyl-1,2,4-triazole-5-thione core.
  • Conditions: Reflux in ethanol or aqueous medium for several hours is typical, followed by acidification to isolate the triazole-thione.

Detailed Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 1-benzoyl-3-thiosemicarbazide + NaOH + Hydrazine hydrate Reflux in ethanol/water 4-phenyl-1,2,4-triazole-5-thione Cyclization to form triazole-thione core
2 4-phenyl-1,2,4-triazole-5-thione + 7-methyl-2,3-dihydro-1H-inden-4-yl halomethyl ether Reflux in ethanol or acetone with base (K2CO3 or NaOH) 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1,2,4-triazole-5-thione Nucleophilic substitution to introduce oxymethyl group

Alternative Synthetic Approaches and Considerations

  • One-Pot Synthesis: Some literature reports one-pot methods starting from acyl hydrazides and amides that can be adapted for substituted triazole-thiones, potentially streamlining the synthesis.
  • Thermolysis of Thiosemicarbazones: This method can generate substituted triazole-thiones but may require post-synthetic modifications to introduce the oxymethyl group.
  • Electrophilic Cyclization: For related triazole derivatives, regioselective electrophilic cyclization of alkenyl sulfanyl-triazoles has been demonstrated, which might be adapted for complex substituents.
  • Purification: The final compound is typically purified by recrystallization from ethanol or by chromatographic methods to ensure high purity for biological testing.

Research Findings and Analytical Data

  • Structural Confirmation: Characterization of the synthesized compound is performed by NMR (1H, 13C), LC-MS, and X-ray crystallography when available to confirm the substitution pattern and ring integrity.
  • Biological Activity: Similar triazole-thione derivatives have shown antifungal and antimicrobial activities, suggesting the biological relevance of the synthesized compound.
  • Yield and Efficiency: The cyclization and alkylation steps generally provide moderate to high yields (60-85%), depending on reaction conditions and purity of starting materials.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Conditions Yield (%) Reference
Cyclization of 1-benzoyl-3-thiosemicarbazide 1-benzoyl-3-thiosemicarbazide NaOH, Hydrazine hydrate Cyclization Reflux in ethanol/water 70-85
Alkylation with indenyl halomethyl ether 4-phenyl-1,2,4-triazole-5-thione 7-methyl-2,3-dihydro-1H-inden-4-yl halomethyl ether, K2CO3 Nucleophilic substitution Reflux in ethanol/acetone 65-80
One-pot synthesis from acyl hydrazides Acyl hydrazide + amide NaOH, hydrazine hydrate Condensation and cyclization Reflux Moderate
Thermolysis of thiosemicarbazones Thiosemicarbazones Heat Thermolysis >190°C, solvent-free Moderate

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione?

Basic Research Focus The synthesis involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or alkylation of pre-formed triazole-thione cores. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .
  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours to ensure complete conversion .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) optimize yields depending on the substitution pattern .

Q. Methodological Table :

StepReagents/ConditionsPurposeYield Range
CyclocondensationThiosemicarbazide + RCOCl, DMF, 80°C, 8hCore formation60–75%
Alkylation7-Methylinden-4-yl-oxymethyl chloride, K₂CO₃, DMSO, 100°C, 6hSide-chain introduction50–65%

Advanced Research Focus Q. Q2. How can discrepancies in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved? Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolve ambiguities using SHELXL for refinement (e.g., confirming the thione form over thiol tautomers).
  • DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .

Structural Characterization

Q. Q3. What crystallographic tools are recommended for resolving the compound’s solid-state structure?

Basic Research Focus Use single-crystal X-ray diffraction with SHELXL for refinement:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
  • Software Suite : WinGX or OLEX2 for data processing and ORTEP-3 for graphical representation .
  • Key Metrics : R-factor < 0.05, hydrogen bonding networks (e.g., S···H-N interactions) .

Advanced Research Focus Q. Q4. How can twinning or disorder in crystals be addressed during refinement?

  • SHELXL TWIN Commands : Define twin laws for overlapped reflections .
  • Occupancy Refinement : Use PART instructions to model disordered moieties (e.g., flexible oxymethyl groups) .
  • DFT-Based Constraints : Fix geometric parameters (bond lengths/angles) to computed values when experimental data is ambiguous .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the compound’s antimicrobial potential?

Basic Research Focus

  • Microdilution Assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Advanced Research Focus Q. Q6. How can molecular docking elucidate interactions with bacterial targets (e.g., dihydrofolate reductase)?

  • Software : AutoDock Vina or GOLD for flexible ligand-receptor docking .
  • Validation : Compare docking poses with crystallographic ligand binding (e.g., PDB: 3FYV) .
  • Free Energy Calculations : Use MM-GBSA to predict binding affinities .

Computational Chemistry

Q. Q7. Which DFT functionals and basis sets are optimal for modeling the compound’s electronic properties?

Basic Research Focus

  • Functional : B3LYP for geometry optimization and vibrational frequencies .
  • Basis Set : 6-31G(d,p) for computational efficiency; 6-311+G(d,p) for higher accuracy .

Advanced Research Focus Q. Q8. How can charge-transfer interactions (e.g., S→N) be analyzed using frontier molecular orbitals?

  • HOMO-LUMO Gaps : Calculate using Gaussian 09 at the CAM-B3LYP/def2-TZVP level .
  • NBO Analysis : Quantify hyperconjugation (e.g., lone pair donation from sulfur to adjacent nitrogen) .

Data Validation and Reproducibility

Q. Q9. What statistical methods ensure robustness in biological activity data?

Basic Research Focus

  • Triplicate Experiments : Report mean ± SD for MIC values .
  • Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) to validate assay conditions .

Advanced Research Focus Q. Q10. How can machine learning improve SAR (Structure-Activity Relationship) predictions?

  • Descriptor Generation : Use RDKit or PaDEL for 2D/3D molecular features .
  • Model Training : Apply Random Forest or SVM to classify active/inactive derivatives .
  • Validation Metrics : AUC-ROC > 0.85, permutation tests for overfitting checks .

Conflict Resolution in Experimental Data

Q. Q11. How to reconcile conflicting solubility data (e.g., experimental vs. COSMO-RS predictions)?

  • Experimental Validation : Use shake-flask method at pH 7.4 with HPLC quantification .
  • Solvent Parameters : Adjust COSMO-RS sigma profiles for DMSO/water partitioning .

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